

Technical Guide: 2-Nitro-4-(trifluoromethyl)phenylacetic acid - Structure and Synthesis

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenylacetic acid

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This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for **2-Nitro-4-(trifluoromethyl)phenylacetic acid**. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

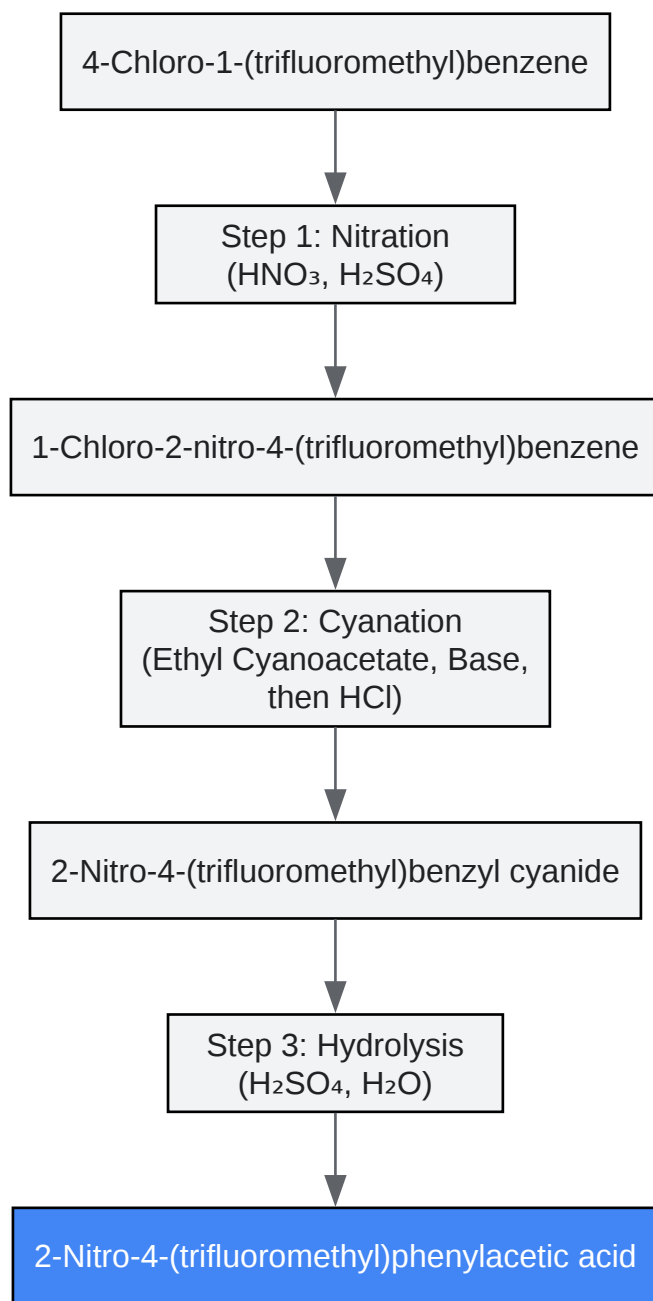
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of both a nitro group and a trifluoromethyl group on the aromatic ring significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of **2-Nitro-4-(trifluoromethyl)phenylacetic acid**

Property	Value	Reference
CAS Number	1735-91-7	[1]
Molecular Formula	C ₉ H ₆ F ₃ NO ₄	[1]
Molecular Weight	249.15 g/mol	[1]
Melting Point	144-146 °C	[1]
Boiling Point	323.9 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Purity	98% (typical)	[1]

Synthesis Pathway

A plausible and efficient multi-step synthesis of **2-Nitro-4-(trifluoromethyl)phenylacetic acid** is outlined below. The synthesis commences with the nitration of 4-chloro-1-(trifluoromethyl)benzene, followed by a cyanation reaction to introduce the acetonitrile moiety, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.[2]



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Figure 1: Overall synthesis workflow for **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

Step 1: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

Reaction: 4-Chloro-1-(trifluoromethyl)benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (50 mL) is prepared and cooled to 0-5 °C in an ice bath.
- 4-Chloro-1-(trifluoromethyl)benzene (20 g, 0.11 mol) is added dropwise to the stirred acid mixture, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
- The reaction mixture is then carefully poured onto crushed ice (200 g).
- The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
- The crude product can be purified by recrystallization from ethanol to afford 1-Chloro-2-nitro-4-(trifluoromethyl)benzene as a solid.

Table 2: Quantitative Data for 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

Property	Value
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂
Molecular Weight	225.55 g/mol
Typical Yield	85-90%
Melting Point	34-36 °C

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl cyanide

Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is reacted with ethyl cyanoacetate in the presence of a base, followed by treatment with hydrochloric acid to yield 2-Nitro-4-(trifluoromethyl)benzyl cyanide.[2]

Protocol:

- In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
- Ethyl cyanoacetate (11.3 g, 0.1 mol) is added to the sodium ethoxide solution.
- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.5 g, 0.1 mol) dissolved in ethanol (20 mL) is then added, and the mixture is heated to reflux for 4-6 hours.
- After cooling, the reaction mixture is concentrated under reduced pressure.
- Concentrated hydrochloric acid (50 mL) is added to the residue, and the mixture is heated to reflux for 2 hours.
- The mixture is cooled and extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-Nitro-4-(trifluoromethyl)benzyl cyanide.

Table 3: Quantitative Data for 2-Nitro-4-(trifluoromethyl)benzyl cyanide

Property	Value
Molecular Formula	C ₉ H ₄ F ₃ N ₂ O ₂
Molecular Weight	230.14 g/mol
Typical Yield	70-80%

Step 3: Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid

Reaction: 2-Nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to produce **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.^[2]

Protocol:

- A mixture of 2-Nitro-4-(trifluoromethyl)benzyl cyanide (23 g, 0.1 mol), concentrated sulfuric acid (50 mL), and water (50 mL) is heated to reflux for 4-6 hours.
- The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).
- The precipitated solid is collected by vacuum filtration and washed with cold water.
- The crude product is purified by recrystallization from an ethanol/water mixture to yield **2-Nitro-4-(trifluoromethyl)phenylacetic acid**.

Spectroscopic Data (Predicted)

While experimental spectra for **2-Nitro-4-(trifluoromethyl)phenylacetic acid** are not readily available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

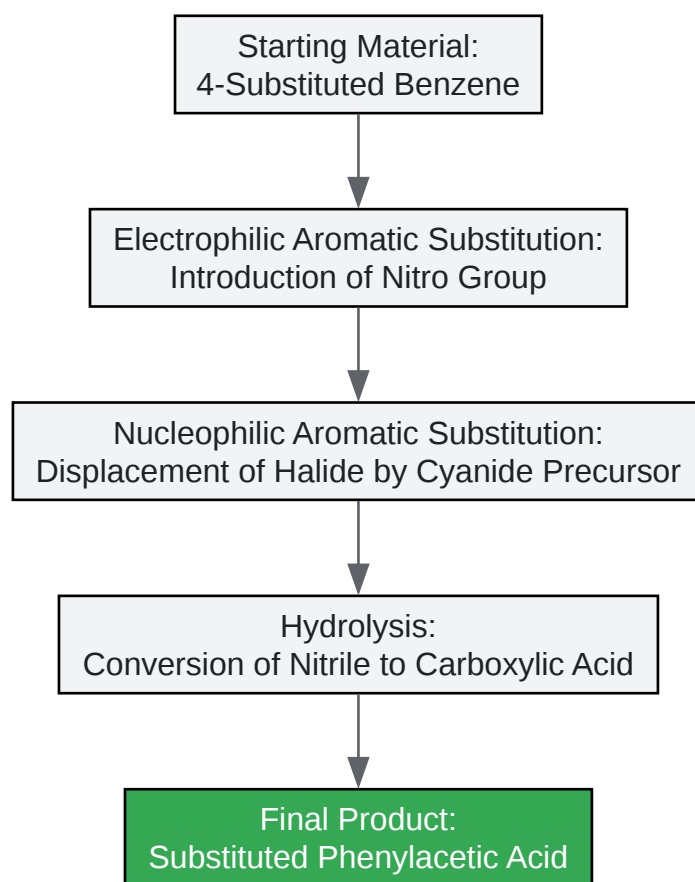
¹ H NMR (in CDCl ₃)	Predicted δ (ppm)	¹³ C NMR (in CDCl ₃)	Predicted δ (ppm)
Aromatic-H	7.5 - 8.2 (m, 3H)	C=O	~175
-CH ₂ -	~3.8 (s, 2H)	Aromatic-C	120 - 150
-COOH	>10 (br s, 1H)	-CF ₃	~123 (q)
-CH ₂ -	~40		

Table 5: Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	2500-3300 (broad)
C=O (Carboxylic Acid)	1700-1725
N-O (Nitro)	1510-1560 and 1345-1385
C-F (Trifluoromethyl)	1100-1200

Logical Relationships in Synthesis

The synthesis of **2-Nitro-4-(trifluoromethyl)phenylacetic acid** follows a logical progression of functional group transformations on the aromatic ring.



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Figure 2: Logical progression of the synthetic strategy.

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References

- 1. 2-Nitro-4-(trifluoromethyl)phenylacetic acid | 1735-91-7 [sigmaaldrich.com]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
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